Spectroscopic Elucidation of (2-Methylbenzyl)(1-phenylethyl)amine: A Technical Guide
Spectroscopic Elucidation of (2-Methylbenzyl)(1-phenylethyl)amine: A Technical Guide
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of novel molecules is a cornerstone of innovation and safety. (2-Methylbenzyl)(1-phenylethyl)amine, a secondary amine featuring two distinct aromatic moieties, represents a class of compounds with significant potential as intermediates and scaffolds in medicinal chemistry. Its structural complexity, including a chiral center, necessitates a multi-faceted analytical approach for unambiguous identification and quality control.
This technical guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of (2-Methylbenzyl)(1-phenylethyl)amine. Moving beyond a mere presentation of data, this document delves into the rationale behind spectral interpretation, outlines field-proven experimental protocols, and offers a predictive framework based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of spectroscopic analysis for chiral amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (2-Methylbenzyl)(1-phenylethyl)amine, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic, aliphatic, and amine protons. The chemical shifts are influenced by the electronic effects of the aromatic rings and the nitrogen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for (2-Methylbenzyl)(1-phenylethyl)amine (Predicted for CDCl₃ solvent at 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H | Standard chemical shift for protons on an unsubstituted phenyl ring. |
| Aromatic (C₆H₄) | 7.00 - 7.20 | Multiplet (m) | 4H | Protons on the substituted tolyl ring, with slight upfield shifts due to the electron-donating methyl group. |
| N-H | 1.5 - 2.5 | Broad Singlet (br s) | 1H | The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its position is highly dependent on concentration and solvent.[1] |
| Methine (CH) | 3.80 - 4.00 | Quartet (q) | 1H | Deshielded by both the adjacent phenyl group and the nitrogen atom. Split into a quartet by the neighboring methyl protons. |
| Methylene (CH₂) | 3.60 - 3.80 | Singlet (s) or AB quartet | 2H | Benzylic protons adjacent to the nitrogen. May appear as a singlet or, if diastereotopic, an AB quartet. |
| Benzyl Methyl (CH₃) | 2.30 - 2.40 | Singlet (s) | 3H | Standard chemical shift for a methyl group attached to an aromatic ring. |
| Ethyl Methyl (CH₃) | 1.35 - 1.50 | Doublet (d) | 3H | Split into a doublet by the adjacent methine proton. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Methylbenzyl)(1-phenylethyl)amine (Predicted for CDCl₃ solvent at 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C (Quaternary, C₆H₅) | ~145 | The carbon attached to the ethylamine group. |
| Aromatic CH (C₆H₅) | 126 - 129 | Standard range for carbons in a monosubstituted benzene ring. |
| Aromatic C (Quaternary, C₆H₄) | ~138, ~136 | Carbons attached to the benzyl group and the methyl group, respectively. |
| Aromatic CH (C₆H₄) | 126 - 131 | Standard range for carbons in a disubstituted benzene ring. |
| Methine (CH) | 58 - 62 | Aliphatic carbon directly bonded to nitrogen, significantly deshielded. |
| Methylene (CH₂) | 52 - 56 | Aliphatic carbon directly bonded to nitrogen. |
| Benzyl Methyl (CH₃) | ~19 | Typical shift for a methyl group on an aromatic ring. |
| Ethyl Methyl (CH₃) | ~24 | Standard aliphatic methyl carbon. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
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Sample Preparation:
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Accurately weigh ~5-10 mg of the purified (2-Methylbenzyl)(1-phenylethyl)amine sample.
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup:
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Use a 400 MHz (or higher) NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity, using the TMS signal as a reference.
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¹H NMR Acquisition:
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Acquire a standard one-pulse proton spectrum.
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Set the spectral width to cover a range of -2 to 12 ppm.
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Use a 30° pulse angle and a relaxation delay of 2 seconds.
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Acquire 16-32 scans for a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover a range of 0 to 200 ppm.
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Use a 45° pulse angle and a relaxation delay of 2 seconds.
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Acquire 1024-4096 scans, as the ¹³C nucleus is less sensitive.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
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Phase correct the spectra manually.
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Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
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Integrate the peaks in the ¹H spectrum.
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Caption: NMR data acquisition and processing workflow.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
For (2-Methylbenzyl)(1-phenylethyl)amine, a secondary amine, the IR spectrum is expected to show several characteristic peaks.
Table 3: Predicted IR Absorption Bands for (2-Methylbenzyl)(1-phenylethyl)amine
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H (Secondary Amine) | Stretch | 3300 - 3350 | Weak to Medium | Secondary amines typically show a single, relatively sharp N-H stretching band in this region.[1][2] |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium | Characteristic C-H stretching for sp² hybridized carbons in the phenyl and tolyl rings. |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium | C-H stretching for sp³ hybridized carbons in the methyl and ethyl groups. |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium, Multiple Bands | Characteristic ring stretching vibrations. |
| C-N | Stretch | 1250 - 1335 | Medium to Strong | The C-N bond in aromatic amines typically absorbs in this higher-frequency range.[2] |
| N-H | Wag | 665 - 910 | Broad, Strong | This broad band is due to the out-of-plane bending of the N-H bond and is characteristic of primary and secondary amines.[2] |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
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Instrument Preparation:
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Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
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Sample Application:
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Place a single drop of the neat liquid (2-Methylbenzyl)(1-phenylethyl)amine sample directly onto the center of the ATR crystal.
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If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.
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Data Acquisition:
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Initiate the scan. The instrument will typically co-add 16-32 scans to improve the signal-to-noise ratio.
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The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.
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Post-Acquisition:
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Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
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Label the significant peaks in the resulting spectrum.
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Caption: ATR-IR spectroscopy experimental workflow.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For a molecule like (2-Methylbenzyl)(1-phenylethyl)amine (C₁₆H₁₉N), the exact mass is 225.1517 g/mol .
Predicted Mass Spectrum and Fragmentation Pattern
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak or at least a prominent ion.
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Molecular Ion: [M+H]⁺ = m/z 226.1590
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Key Fragmentation Pathways: The molecule will likely fragment via cleavage of bonds adjacent (alpha) to the nitrogen atom, which is a common pathway for amines. Benzylic cleavage is also highly favorable due to the stability of the resulting carbocation.
Table 4: Predicted Key Fragments in the ESI-MS Spectrum
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 226 | [C₁₆H₁₉N + H]⁺ | Protonated molecular ion. |
| 134 | [C₉H₁₂N]⁺ | Alpha-cleavage with loss of the tolyl radical (C₇H₇). |
| 120 | [C₈H₁₀N]⁺ | Alpha-cleavage with loss of the benzyl radical (C₈H₉). |
| 105 | [C₈H₉]⁺ | Benzylic cleavage to form the stable 1-phenylethyl cation. A common fragment for phenylethyl moieties.[3] |
| 91 | [C₇H₇]⁺ | Formation of the very stable tropylium cation from either benzyl group. A hallmark of compounds containing a benzyl group.[3] |
Experimental Protocol for Mass Spectrometry (ESI-MS)
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Sample Preparation:
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Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.
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Instrument Calibration:
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Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.
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Infusion and Ionization:
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Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).
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Apply a high voltage (~3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
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Use a heated capillary and nebulizing gas (e.g., nitrogen) to assist in desolvation.
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Mass Analysis:
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Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
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For structural confirmation, perform tandem MS (MS/MS) by isolating the precursor ion (m/z 226) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
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Data Analysis:
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Determine the accurate mass of the molecular ion and compare it to the theoretical mass.
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Analyze the fragmentation pattern to confirm the proposed structure.
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Caption: ESI-MS and MS/MS experimental workflow.
Conclusion
The comprehensive spectroscopic analysis of (2-Methylbenzyl)(1-phenylethyl)amine relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of key functional groups, particularly the secondary amine N-H bond. Finally, high-resolution mass spectrometry confirms the elemental composition and provides crucial structural clues through predictable fragmentation patterns. The predictive data and robust protocols outlined in this guide serve as a foundational resource for the synthesis, characterization, and quality assessment of this compound and its structural analogs, ensuring scientific integrity in research and development endeavors.
References
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(R)-(+)-N-Benzyl-1-phenylethylamine. Chem-Impex International. Available at: [Link]
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(S)-(-)-N-Benzyl-1-phenylethylamine - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]
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